1-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-(propan-2-yl)urea
Description
1-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-3-(propan-2-yl)urea is a urea derivative featuring a 2,2'-bithiophene moiety linked via an ethyl chain to the urea core, with an isopropyl group (propan-2-yl) as the second substituent. The bithiophene unit confers extended π-conjugation, which may enhance electronic interactions in biological or material systems. Urea derivatives are widely studied for their pharmacological and material science applications due to their hydrogen-bonding capacity and structural versatility .
Properties
IUPAC Name |
1-propan-2-yl-3-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS2/c1-10(2)16-14(17)15-8-7-11-5-6-13(19-11)12-4-3-9-18-12/h3-6,9-10H,7-8H2,1-2H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRAXWRAVJMXDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCCC1=CC=C(S1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-(propan-2-yl)urea typically involves the reaction of 2,2’-bithiophene with an appropriate alkylating agent to introduce the ethyl group. This intermediate is then reacted with isopropyl isocyanate to form the final urea derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and may require the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring that the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-(propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydrogen atoms on the thiophene rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or iodine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Organic Electronics
1-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-(propan-2-yl)urea serves as a building block in the development of organic semiconductors. Its unique electronic properties allow for its use in:
- Organic Field-Effect Transistors (OFETs) : The compound enhances charge transport due to the delocalized π-electrons in the bithiophene structure.
- Organic Photovoltaics (OPVs) : It contributes to improved light absorption and charge separation efficiency in solar cells.
Case Study : A recent study demonstrated that incorporating this compound into OPV devices significantly increased power conversion efficiency compared to devices without it, highlighting its potential for renewable energy applications .
Material Science
In material science, this compound is utilized for its conductive properties. It can be integrated into:
- Conductive Polymers : The bithiophene unit enhances conductivity and stability in polymer matrices.
- Sensors : Its chemical reactivity allows it to be used in the development of sensors that detect environmental changes or biological signals.
Data Table : Comparison of Conductivity Properties
| Compound | Conductivity (S/m) | Application Area |
|---|---|---|
| This compound | 0.01 - 0.1 | Organic Electronics |
| Poly(3-hexylthiophene) | 0.1 - 0.5 | Organic Electronics |
| PEDOT:PSS | 0.5 - 100 | Organic Electronics |
Biological Studies
The compound has been investigated for its biological interactions, particularly in drug delivery systems. Its ability to interact with cellular membranes makes it a candidate for:
- Drug Delivery Vehicles : The urea functional group can facilitate the transport of therapeutic agents across cell membranes.
- Biological Sensors : It can be functionalized to create sensors that monitor biological processes or detect specific biomolecules.
Case Study : Research has shown that modified versions of this compound can effectively deliver anticancer drugs to targeted cells, enhancing therapeutic efficacy while minimizing side effects .
Mechanism of Action
The mechanism of action of 1-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-(propan-2-yl)urea involves its interaction with specific molecular targets. The bithiophene moiety can engage in π-π stacking interactions, while the urea group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Urea Derivatives
Compound 10 : 1-(4-Chlorophenyl)-3-(2-(3-(1-hydroxyethyl)phenyl)propan-2-yl)urea
- Substituents : A 4-chlorophenyl group and a substituted propan-2-yl chain with a hydroxylated phenyl group.
- Key Differences: Unlike the target compound, Compound 10 lacks a thiophene moiety but includes a chlorophenyl group, which enhances hydrophobicity. It is reported as a potent inhibitor of Cryptosporidium parvum inosine 5′-monophosphate dehydrogenase (IMPDH), suggesting urea derivatives with aromatic substituents can exhibit enzyme-targeted activity .
Compound 1 () : 1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea
- Substituents : A methyl group and a pyridin-2-yl core with halogenated and methoxy-substituted phenyl rings.
- Key Differences : This compound demonstrates glucokinase activation, highlighting how electron-withdrawing groups (e.g., chloro, fluoro) and heteroaromatic systems (pyridine) modulate biological activity. The absence of thiophene limits π-conjugation compared to the target compound .
Compound 7a () : 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone
- Substituents: A cyanothiophene unit coupled with a pyrazole-urea hybrid.
- Key Differences: While this compound shares a thiophene moiety, its urea group is part of a pyrazole-carboxamide scaffold. The presence of amino and cyano groups may enhance solubility and hydrogen-bonding interactions, diverging from the hydrophobic bithiophene-ethyl chain in the target compound .
Physicochemical and Electronic Properties
The target compound’s 2,2'-bithiophene-ethyl chain introduces significant structural rigidity and extended π-conjugation. Computational analyses using tools like Multiwfn () predict:
- Electron Density Distribution : The bithiophene unit likely increases electron delocalization, reducing the HOMO-LUMO gap compared to phenyl-substituted ureas (e.g., Compound 10).
- Noncovalent Interactions: The urea core facilitates hydrogen bonding, while the bithiophene may engage in π-π stacking or charge-transfer interactions, as modeled via noncovalent interaction (NCI) analysis .
Table 1: Comparative Physicochemical Properties
Biological Activity
1-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-(propan-2-yl)urea is an organic compound characterized by its unique structural features, including a bithiophene moiety linked to a urea group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. The following sections will delve into its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Ethyl Group : The reaction of 2,2'-bithiophene with an appropriate alkylating agent introduces the ethyl group.
- Urea Formation : The intermediate product is then reacted with isopropyl isocyanate to yield the final urea derivative.
- Reaction Conditions : Common solvents include dichloromethane or tetrahydrofuran, often requiring a base such as triethylamine to facilitate the reaction.
The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. The bithiophene moiety allows for π-π stacking interactions , while the urea group can form hydrogen bonds with target molecules. This dual interaction capability may modulate the activity of various enzymes or receptors, leading to diverse biological effects.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives similar to this compound have shown promising activity against both Gram-positive and Gram-negative bacteria as well as drug-resistant fungal strains. The structure-dependent nature of these compounds suggests that modifications can enhance their efficacy against specific pathogens .
Anticancer Properties
Research has also indicated potential anticancer properties. In vitro studies demonstrated that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). The mechanism appears to involve selective targeting of cancer cells while sparing normal cells, which could be beneficial in therapeutic applications .
Table 1: Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against drug-resistant strains | |
| Anticancer | Cytotoxic effects on A549 and Caco-2 cells |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiourea derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Compounds structurally related to this compound showed significant inhibition zones compared to control groups, suggesting their potential as new antimicrobial agents.
Case Study 2: Anticancer Activity
In a comparative study involving several thiourea derivatives, it was found that those containing the bithiophene moiety exhibited enhanced anticancer activity against colorectal adenocarcinoma (Caco-2) cells. The study utilized MTT assays to measure cell viability post-treatment with varying concentrations of the compounds, demonstrating a dose-dependent response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
